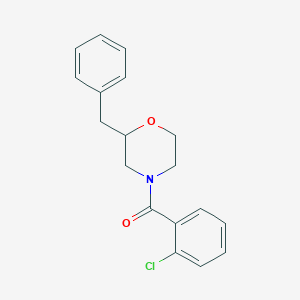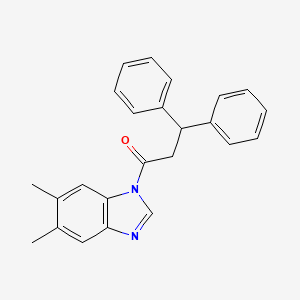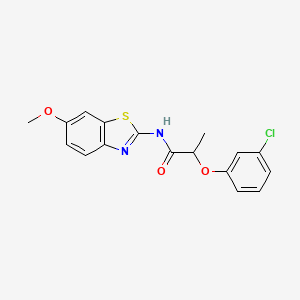
2-benzyl-4-(2-chlorobenzoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-4-(2-chlorobenzoyl)morpholine is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is a member of the morpholine family of compounds, which are widely used in pharmaceuticals, agrochemicals, and other industries.
Mécanisme D'action
The mechanism of action of 2-benzyl-4-(2-chlorobenzoyl)morpholine is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cancer cell growth and survival, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on cognitive function and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-benzyl-4-(2-chlorobenzoyl)morpholine in lab experiments include its high potency and selectivity for HDAC inhibition, its ability to inhibit cancer cell growth, and its potential applications in drug development. However, there are also limitations to its use, including its relatively low water solubility and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-benzyl-4-(2-chlorobenzoyl)morpholine. One area of focus is the development of more potent and selective HDAC inhibitors based on the structure of the compound. Another area of interest is the investigation of the compound's potential applications in other areas of scientific research, such as neurodegenerative diseases and inflammation. Finally, there is a need for further studies to investigate the safety and toxicity of the compound, particularly in animal models.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and limitations, but it has shown promise as a potential candidate for drug development and other scientific applications.
Méthodes De Synthèse
The synthesis of 2-benzyl-4-(2-chlorobenzoyl)morpholine involves the reaction of 2-chlorobenzoyl chloride with benzylamine in the presence of morpholine. This reaction results in the formation of the target compound, which can be purified by recrystallization. The purity and yield of the compound can be optimized by adjusting the reaction conditions and purification methods.
Applications De Recherche Scientifique
2-benzyl-4-(2-chlorobenzoyl)morpholine has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the development of new drugs for the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further drug development.
Propriétés
IUPAC Name |
(2-benzylmorpholin-4-yl)-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-17-9-5-4-8-16(17)18(21)20-10-11-22-15(13-20)12-14-6-2-1-3-7-14/h1-9,15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFBHFRSGSJAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CC=C2Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2,4-difluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B6025244.png)
![{1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6025256.png)
![N-benzyl-4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B6025258.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6025261.png)

![2-hydroxy-3,5-dinitrobenzaldehyde {4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B6025269.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[(4-pyridinylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6025277.png)
![1-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6025298.png)
![1-[2-methoxy-4-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6025310.png)
![4-bromo-2-{[(3-{[4-(diphenylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino}phenyl)imino]methyl}phenol](/img/structure/B6025318.png)
![N-[2-(diethylamino)ethyl]-2-(hydroxyimino)-2-(2-pyridinyl)acetamide](/img/structure/B6025330.png)
![[(2S)-1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-pyrrolidinyl]methanol](/img/structure/B6025336.png)
![N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6025339.png)
